molecular formula C19H18ClFN4 B6445548 6-{1-[(2-chloro-4-fluorophenyl)methyl]-octahydropyrrolo[2,3-c]pyrrol-5-yl}pyridine-3-carbonitrile CAS No. 2640959-94-8

6-{1-[(2-chloro-4-fluorophenyl)methyl]-octahydropyrrolo[2,3-c]pyrrol-5-yl}pyridine-3-carbonitrile

Cat. No.: B6445548
CAS No.: 2640959-94-8
M. Wt: 356.8 g/mol
InChI Key: UTEDOMWXFBBVDF-UHFFFAOYSA-N
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Description

6-{1-[(2-Chloro-4-fluorophenyl)methyl]-octahydropyrrolo[2,3-c]pyrrol-5-yl}pyridine-3-carbonitrile is a complex bicyclic compound featuring a pyridine-3-carbonitrile core fused with an octahydropyrrolo[2,3-c]pyrrole scaffold.

Properties

IUPAC Name

6-[1-[(2-chloro-4-fluorophenyl)methyl]-2,3,3a,4,6,6a-hexahydropyrrolo[2,3-c]pyrrol-5-yl]pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClFN4/c20-17-7-16(21)3-2-14(17)10-24-6-5-15-11-25(12-18(15)24)19-4-1-13(8-22)9-23-19/h1-4,7,9,15,18H,5-6,10-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTEDOMWXFBBVDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2C1CN(C2)C3=NC=C(C=C3)C#N)CC4=C(C=C(C=C4)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClFN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Key Observations :

Substituent Influence : The 2-chloro-4-fluorophenyl group in the target compound may confer greater lipophilicity and target selectivity compared to simpler aryl groups (e.g., 4-chlorophenyl in or 3-fluorophenyl in ).

Biological Activity: While the compound 6-(ethylamino)pyridine-3-carbonitrile showed low binding affinity in SARS-CoV-2 Mpro studies , the target compound’s bicyclic system and halogenated substituent might improve affinity through enhanced hydrophobic interactions.

Physicochemical Properties

  • Melting Points: Pyridinecarbonitrile derivatives with rigid cores (e.g., pyrano-pyrazoles ) exhibit higher melting points (>170 °C) than flexible dihydropyridines (e.g., ), suggesting the target compound may have moderate thermal stability.
  • Spectroscopic Features : IR and NMR data from analogues (e.g., ν(CN) ~2200 cm⁻¹ , δH ~5.5 ppm for NH₂ ) provide benchmarks for characterizing the target compound.

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